Reversin 121

Descripción general

Descripción

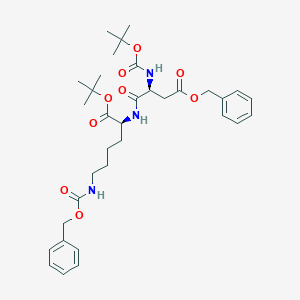

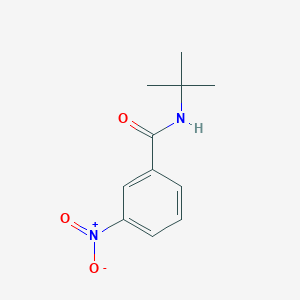

Reversin 121 is a hydrophobic peptide chemosensitizer . It is a simple dipeptide containing standard protecting groups . It can reverse P-glycoprotein-mediated multidrug resistance .

Molecular Structure Analysis

Reversin 121 belongs to the class of organic compounds known as peptides . These are compounds containing an amide derived from two or more amino carboxylic acid molecules .Chemical Reactions Analysis

Reversin 121 is known to increase the ATPase activity of MDR1 . It reverses P-glycoprotein-mediated multidrug resistance with little toxic side effects .Physical And Chemical Properties Analysis

Reversin 121 is a white powder . Its molecular formula is C34H47N3O9 and its formula weight is 641.8 . It is soluble in DMSO or ethanol but insoluble in water .Aplicaciones Científicas De Investigación

Interaction with P-glycoprotein in Multidrug Resistance

Reversin 121 has been studied for its interaction with P-glycoprotein (P-gp), a critical factor in multidrug resistance (MDR) in cancer. The research demonstrates that Reversin 121 binds with high affinity to purified P-glycoprotein, influencing its ATPase activity. This interaction results in the modulation of drug resistance, with Reversin 121 effectively restoring drug sensitivity in MDR1-expressing tumor cells without toxic effects on non-MDR1 cells (Sharom et al., 1999).

Enhancement of Progenitor Cell Generation

Reversin 121 has been found to enhance the generation of progenitor-like cells by promoting the dedifferentiation of annulus fibrosus cells. This process involves significant changes in gene expression related to cell growth, development, and differentiation. Reversin 121-treated cells demonstrated increased potential for differentiation along various mesenchymal lineages, suggesting its utility in regenerative therapies (Saraiya et al., 2010).

Role in Cell Reprogramming

Research has also shown that Reversin 121 can reprogram C2C12 myogenic cells into various differentiated cell types. This reprogramming involves alterations in the expression of proteins and genes associated with cell cycle progression and growth arrest. The findings suggest that Reversin 121 induces multipotency in cells by affecting gene expressions related to cell growth and chromatin-based gene silencing (Shan et al., 2007).

Dedifferentiation of Myoblasts

Studies indicate that Reversin 121 can induce dedifferentiation in murine myoblast cell lines, reverting them to a multipotent state. This process involves the inhibition of Aurora B kinase activity, which is crucial in maintaining the differentiated state of these cells. The findings highlight the potential use of Reversin 121 in generating multipotent progenitor cells from differentiated cells (Amabile et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNKEDMVAQBLLN-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reversin 121 | |

CAS RN |

174630-04-7 | |

| Record name | Reversin 121 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

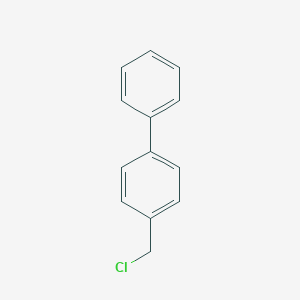

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

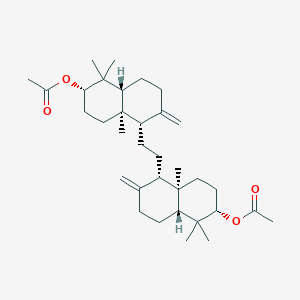

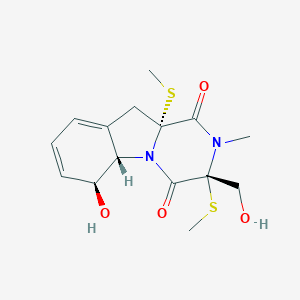

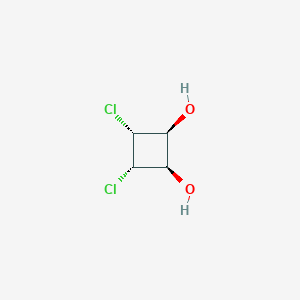

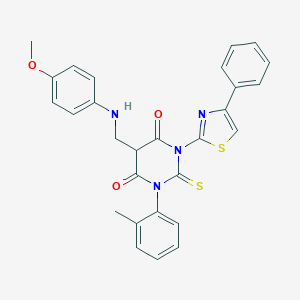

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Reversin 121 and how does it interact with it?

A1: Reversin 121 is a high-affinity peptide that specifically targets P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1) [, , , , ]. While its exact binding site is not fully elucidated, studies suggest it interacts differently than conventional P-gp substrates, indicating a potential allosteric binding mode []. By binding to P-gp, Reversin 121 inhibits its drug efflux activity, thus increasing the intracellular accumulation of chemotherapeutic agents [, , ].

Q2: How does Reversin 121 impact multidrug resistance in cancer cells?

A2: Reversin 121 effectively reverses multidrug resistance (MDR) in cancer cells, a major obstacle in cancer treatment [, ]. This resistance often arises from the overexpression of drug efflux transporters like P-gp, MRP1, and MRP3 []. Research demonstrates that Reversin 121 significantly reduces the proportion of tumor cells expressing these transporters, thereby increasing the efficacy of chemotherapeutic agents [, ].

Q3: Beyond cancer, are there other potential applications for Reversin 121?

A3: Interestingly, Reversin 121 has shown potential in modulating bioluminescence imaging (BLI) intensity []. Research indicates that ABC transporters, particularly ABCG2 and to some extent ABCB1, can affect the intracellular delivery of luciferase substrates like D-luciferin and coelenterazine, thus influencing BLI signal intensity []. Reversin 121, by inhibiting ABCB1, significantly increased BLI intensity in cells expressing Renilla luciferase, highlighting its potential as a tool in optimizing BLI-based assays and potentially enhancing the sensitivity of this imaging technique [].

Q4: What is the structural characterization of Reversin 121?

A4: Reversin 121, chemically known as N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu, is a dipeptide composed of L-Aspartic acid and L-Lysine with protecting groups []. While specific spectroscopic data isn't provided in the provided research, its structure suggests potential analysis through methods like NMR and mass spectrometry.

Q5: Has any research explored modifying Reversin 121's structure to enhance its activity?

A5: Yes, researchers have investigated structure-activity relationships (SAR) by modifying Reversin 121's structure []. Notably, replacing the aspartyl residue with trans-4-hydroxy-l-proline and reducing the carbonyl group of the peptidyl bond yielded compounds with 2- to 7-fold greater potency in inhibiting P-gp compared to the original Reversin 121 molecule []. These modifications highlight the potential for developing more potent and selective P-gp inhibitors based on the Reversin 121 scaffold.

Q6: Are there any known resistance mechanisms to Reversin 121?

A6: While Reversin 121 effectively reverses MDR mediated by P-gp, research indicates that its activity can be limited by other resistance mechanisms. Specifically, mutations in the PSMB5 gene, which encodes a subunit of the proteasome, have been shown to confer cross-resistance to Reversin 121, albeit less pronounced than with other proteasome inhibitors like bortezomib [].

Q7: Can you elaborate on the potential limitations of Reversin 121 related to drug delivery?

A7: Studies show that Reversin 121 can be a substrate for P-gp itself, potentially limiting its ability to reach intracellular targets []. For instance, its efficacy in inhibiting the immunoproteasome in the brain is limited, likely due to its interaction with P-gp at the blood-brain barrier []. This highlights the need for strategies to improve its delivery, such as developing analogs with reduced P-gp affinity or exploring alternative drug delivery systems.

Q8: Have there been any studies on the stability and formulation of Reversin 121?

A8: One study explored conjugating Reversin 121 to a water-soluble polymer, poly[N-(2-hydroxypropyl)methacrylamide] (P(HPMA)), via a pH-sensitive hydrazone bond []. This conjugation aimed to enhance its delivery and overcome MDR in doxorubicin-resistant P388 cells []. This approach signifies the potential for developing formulations that improve Reversin 121's stability, solubility, and ultimately, its bioavailability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)

![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)